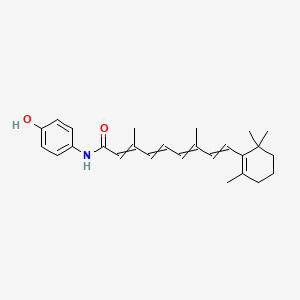

N-(4-hydroxyphenyl)-3,7-dimethyl-9-(2,6,6-trimethyl-1-cyclohexenyl)nona-2,4,6,8-tetraenamide

Description

N-(4-Hydroxyphenyl)-3,7-dimethyl-9-(2,6,6-trimethyl-1-cyclohexenyl)nona-2,4,6,8-tetraenamide (commonly known as Fenretinide or 4-HPR) is a synthetic retinoid derivative with the molecular formula C₂₆H₃₃NO₂ and a molecular weight of 391.55 g/mol . Structurally, it consists of a polyene chain (nona-2,4,6,8-tetraenamide) linked to a 2,6,6-trimethylcyclohexenyl group and a 4-hydroxyphenylamide moiety. Its CAS registry number is 65646-68-6 .

Fenretinide was developed as a chemopreventive and chemotherapeutic agent, initially studied by the National Cancer Institute (NCI) for its pro-apoptotic and anti-proliferative effects in cancers such as T-cell acute lymphoblastic leukemia (T-ALL) . It disrupts sphingolipid metabolism, induces oxidative stress, and modulates retinol-binding protein (RBP) interactions, making it distinct from classical retinoids like retinoic acid .

Properties

IUPAC Name |

N-(4-hydroxyphenyl)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H33NO2/c1-19(11-16-24-21(3)10-7-17-26(24,4)5)8-6-9-20(2)18-25(29)27-22-12-14-23(28)15-13-22/h6,8-9,11-16,18,28H,7,10,17H2,1-5H3,(H,27,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKJHMTWEGVYYSE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)NC2=CC=C(C=C2)O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H33NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10860814 | |

| Record name | 15-(4-Hydroxyanilino)retinal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10860814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

391.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Amide Coupling via HATU/DIPEA

Procedure (adapted from WO2016011535A1 and Zanda et al.):

- Activation of ATRA : Dissolve ATRA (1 eq) in anhydrous DCM under nitrogen. Add HATU (1.2 eq) and DIPEA (3 eq). Stir at 25°C for 30 min.

- Coupling with 4-Aminophenol : Add 4-aminophenol (1.5 eq) dissolved in DCM. React for 12–24 hrs at 25°C.

- Workup : Quench with aqueous NaHCO₃, extract with DCM, dry over Na₂SO₄, and concentrate.

- Purification : Use silica gel chromatography (hexane/EtOAc gradient) or preparative HPLC (C18 column, MeCN/H₂O + 0.1% formic acid).

Key Data :

| Parameter | Value |

|---|---|

| Yield | 60–70% |

| Purity (HPLC) | >95% |

| Reaction Time | 24 hrs |

| Stability Note | Degrades above 40°C; avoid acidic conditions |

Alternative Coupling Agents

EDC/HOBt Method (from WO1999048529A1):

- Activation : ATRA (1 eq), EDC (1.5 eq), HOBt (1.5 eq) in DMF, 0°C, 1 hr.

- Coupling : Add 4-aminophenol (1.2 eq), stir at 25°C for 48 hrs.

- Purification : Column chromatography (SiO₂, toluene/acetone).

Comparison of Coupling Agents :

| Reagent System | Yield (%) | Side Products | Scalability |

|---|---|---|---|

| HATU/DIPEA | 70 | Minimal | High |

| EDC/HOBt | 50 | Moderate | Moderate |

| DCC/DMAP | 45 | High | Low |

Stability Optimization

Retinoids are prone to isomerization and oxidation. Critical measures include:

- Light Protection : Use amber glassware and dim lighting.

- Temperature Control : Reactions conducted at ≤25°C.

- Inert Atmosphere : Nitrogen or argon for oxygen-sensitive steps.

- Avoidance of Protic Solvents : Prefer DCM or THF over MeOH/H₂O mixtures.

Characterization and Validation

Analytical Methods :

- HPLC : C18 column, gradient MeCN/H₂O (70:30 to 95:5), retention time ~12 min.

- MS (ESI+) : m/z 392.3 [M+H]⁺.

- ¹H NMR (CDCl₃): δ 7.25 (d, 2H, Ar-H), 6.75 (d, 2H, Ar-H), 6.20–5.80 (m, 4H, conjugated dienes), 2.10 (s, 3H, CH₃).

Industrial-Scale Considerations

- Cost Efficiency : HATU is expensive; EDC may be preferred for large batches despite lower yield.

- Purification : Preparative HPLC is optimal for purity but impractical at scale. Switch to recrystallization (e.g., hexane/EtOAc).

- Regulatory Compliance : Ensure residual solvents (DMF, DCM) meet ICH guidelines.

Emerging Methodologies

- Flow Chemistry : Continuous flow systems reduce degradation risks (patent US20190002411A1).

- Enzymatic Catalysis : Lipase-mediated amidation under mild conditions (experimental stage).

Chemical Reactions Analysis

Types of Reactions: Fenretinide undergoes various chemical reactions, including:

Reduction: Reduction reactions involving fenretinide are less common but can occur under specific conditions.

Substitution: Fenretinide can undergo nucleophilic substitution reactions, particularly at the phenolic hydroxyl group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Nucleophiles like alkyl halides can react with the phenolic hydroxyl group under basic conditions.

Major Products:

Oxidation: Formation of ROS and other oxidative metabolites.

Reduction: Reduced forms of fenretinide.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Fenretinide has a wide range of scientific research applications:

Chemistry: Used as a model compound to study retinoid chemistry and its interactions with various reagents.

Medicine: Extensively studied for its anticancer properties, particularly in breast cancer, ovarian cancer, and neuroblastoma.

Mechanism of Action

Fenretinide exerts its effects through multiple mechanisms:

Retinoid-Receptor-Dependent Mechanisms: Fenretinide binds to retinoic acid receptors (RARs) and retinoid X receptors (RXRs), modulating gene expression and inducing cell differentiation and apoptosis.

Retinoid-Receptor-Independent Mechanisms: Fenretinide induces the accumulation of ceramide and ROS, leading to cell death through apoptosis and/or necrosis.

Molecular Targets and Pathways: Fenretinide targets various molecular pathways, including the mitochondrial respiratory chain, leading to the generation of ROS and activation of apoptotic pathways.

Comparison with Similar Compounds

Retinoic Acid Derivatives

Key Observations :

- Fenretinide’s amide group enhances metabolic stability compared to carboxylate-containing retinoids like ATRA, reducing rapid clearance .

Fenretinide Derivatives

Recent syntheses of Fenretinide analogues aim to improve solubility and potency:

Key Observations :

- Fluorinated derivatives (1a, 1b) exhibit enhanced cytotoxicity due to improved membrane permeability and target affinity .

- RA2’s aminohexyl chain increases water solubility (>10 mg/mL in PBS) while retaining anti-cancer activity .

Functional Analogues

Retinoic Acid-Triazolyl Compounds

These hybrids combine retinoid backbones with triazole moieties:

Key Observations :

Retinoyl-β-Glucuronide (RAG)

Biological Activity

N-(4-hydroxyphenyl)-3,7-dimethyl-9-(2,6,6-trimethyl-1-cyclohexenyl)nona-2,4,6,8-tetraenamide, also known as Fenretinide or 4-HPR, is a synthetic retinoid analog that has drawn significant attention due to its potential therapeutic applications. This compound is characterized by its complex structure and biological activities that make it a subject of interest in cancer research and other medical fields.

- Molecular Formula : C26H33NO2

- Molecular Weight : 405.53 g/mol

- CAS Number : 865536-65-8

Fenretinide exhibits its biological activity primarily through the modulation of gene expression related to cell growth and differentiation. It is known to induce apoptosis in cancer cells and inhibit tumor growth. The compound acts on various signaling pathways, including apoptosis and cell cycle regulation:

- Retinoid Receptors : Fenretinide binds to retinoic acid receptors (RARs) and retinoid X receptors (RXRs), influencing transcription of genes involved in cell differentiation and apoptosis.

- Reactive Oxygen Species (ROS) : It increases ROS production, which can lead to oxidative stress and subsequent cancer cell death.

- Inhibition of Cell Proliferation : Fenretinide has been shown to inhibit the proliferation of various cancer cell lines by inducing G1 phase arrest.

Anticancer Properties

Numerous studies have investigated the anticancer effects of Fenretinide across different types of cancers:

- Breast Cancer : In vitro studies demonstrated that Fenretinide could significantly reduce the viability of breast cancer cells by inducing apoptosis. A study reported a reduction in cell proliferation by approximately 50% at concentrations of 10 µM after 48 hours .

- Neuroblastoma : Clinical trials have shown that Fenretinide can improve outcomes in patients with high-risk neuroblastoma when combined with chemotherapy .

Other Biological Effects

Beyond its anticancer properties, Fenretinide has been explored for other biological activities:

- Anti-inflammatory Effects : Research indicates that Fenretinide may reduce inflammation markers in various models .

- Neuroprotective Effects : Some studies suggest potential neuroprotective effects, which may be beneficial in neurodegenerative conditions .

Case Studies and Clinical Trials

-

Phase II Trials in Neuroblastoma :

- A multi-center Phase II clinical trial evaluated the efficacy of Fenretinide in children with recurrent neuroblastoma. Results indicated a promising response rate with manageable toxicity levels .

- Breast Cancer Studies :

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.